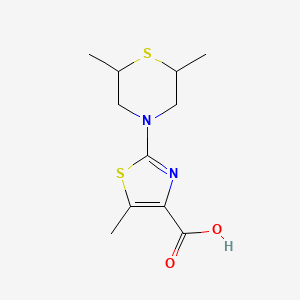![molecular formula C16H21N3O2 B6646747 2-(aminomethyl)-2-ethyl-N-[3-(1,3-oxazol-5-yl)phenyl]butanamide](/img/structure/B6646747.png)
2-(aminomethyl)-2-ethyl-N-[3-(1,3-oxazol-5-yl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(aminomethyl)-2-ethyl-N-[3-(1,3-oxazol-5-yl)phenyl]butanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as AEB071 and is known for its ability to modulate protein kinase C activity. In
作用機序
AEB071 works by selectively inhibiting the activity of protein kinase C (PKC), an enzyme that is involved in various cellular processes, including cell growth, differentiation, and apoptosis. AEB071 binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This results in the inhibition of T cell activation, cancer cell growth, and inflammation.
Biochemical and Physiological Effects:
AEB071 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that AEB071 inhibits the activation of T cells, reduces the production of pro-inflammatory cytokines, and inhibits the growth and proliferation of cancer cells. In vivo studies have shown that AEB071 reduces inflammation and prevents the development of autoimmune diseases.
実験室実験の利点と制限
One of the major advantages of AEB071 is its selectivity for PKC, which allows for targeted inhibition of specific cellular processes. AEB071 is also relatively stable and can be easily synthesized in the laboratory. However, one of the limitations of AEB071 is its potential toxicity, which can limit its use in vivo. In addition, AEB071 may have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on AEB071. One area of interest is in the development of more selective PKC inhibitors that can target specific isoforms of the enzyme. Another area of research is in the development of AEB071 derivatives that have improved pharmacokinetic properties and reduced toxicity. In addition, AEB071 may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases, which warrant further investigation.
Conclusion:
In conclusion, AEB071 is a promising chemical compound that has potential applications in various fields, including immunology, cancer treatment, and inflammatory diseases. Its selective inhibition of PKC activity makes it a valuable tool for studying specific cellular processes. However, further research is needed to fully understand its mechanism of action and potential applications in other areas of research.
合成法
The synthesis of AEB071 involves a series of chemical reactions starting from 3-(1,3-oxazol-5-yl)aniline. The first step involves the protection of the amine group with a tert-butyloxycarbonyl (Boc) group. This is followed by the reaction of the protected amine with 2-(chloromethyl)ethylamine to form the amide linkage. The Boc group is then removed, and the resulting amine is reacted with 3-(1,3-oxazol-5-yl)benzoic acid to form the final product, AEB071.
科学的研究の応用
AEB071 has been extensively studied for its potential applications in various fields. One of the major areas of research has been in the field of immunology, where AEB071 has been shown to inhibit the activation of T cells and prevent the development of autoimmune diseases. AEB071 has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth and proliferation of cancer cells. In addition, AEB071 has been studied for its potential use in the treatment of inflammatory diseases, such as psoriasis and rheumatoid arthritis.
特性
IUPAC Name |
2-(aminomethyl)-2-ethyl-N-[3-(1,3-oxazol-5-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-16(4-2,10-17)15(20)19-13-7-5-6-12(8-13)14-9-18-11-21-14/h5-9,11H,3-4,10,17H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRBKLSQHWTWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)C(=O)NC1=CC=CC(=C1)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(aminomethyl)-2-ethyl-N-[3-(1,3-oxazol-5-yl)phenyl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Hydroxy-5-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6646670.png)
![2-[[(4-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6646677.png)
![3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6646683.png)
![2-[(Cycloheptanecarbonylamino)methyl]-2-ethylbutanoic acid](/img/structure/B6646690.png)
![2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6646696.png)
![2-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6646711.png)
![2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid](/img/structure/B6646724.png)
![2-Ethyl-2-[[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]butanoic acid](/img/structure/B6646727.png)
![2-ethyl-2-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]butanoic acid](/img/structure/B6646735.png)
![2-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6646741.png)
![2-(aminomethyl)-N-[1-(4-bromophenyl)propan-2-yl]-2-ethylbutanamide](/img/structure/B6646755.png)
![1-[(1H-pyrazole-5-carbonylamino)methyl]cyclopentane-1-carboxylic acid](/img/structure/B6646761.png)
![1-[(1H-imidazol-5-ylsulfonylamino)methyl]cyclopentane-1-carboxylic acid](/img/structure/B6646774.png)